Methyl N-fumarylphenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methyl N-fumarylphenylalaninate typically involves the reaction of phenylalanine with fumaryl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Methyl N-fumarylphenylalaninate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl N-fumarylphenylalaninate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl N-fumarylphenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors . It can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, altering their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Methyl N-fumarylphenylalaninate can be compared with other phenylalanine derivatives, such as methyl L-phenylalaninate and fluorinated phenylalanines . While these compounds share a common phenylalanine backbone, this compound is unique due to the presence of the fumaryl group, which imparts distinct chemical and biological properties . Similar compounds include:
Methyl L-phenylalaninate: A simpler derivative without the fumaryl group, used in various chemical and biological studies.
Fluorinated phenylalanines: These compounds have fluorine atoms attached to the phenylalanine backbone, enhancing their stability and biological activity.
Eigenschaften
CAS-Nummer |
105469-66-7 |
---|---|
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
(E)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7+/t11-/m0/s1 |
InChI-Schlüssel |
INPNITFMOVYAHI-AEZGRPFRSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.